4-(3-Methylphenoxy)butane-1-sulfonic acid
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Overview
Description
4-(3-Methylphenoxy)butane-1-sulfonic acid is an organic compound with the molecular formula C11H16O4S It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-1-sulfonic acid typically involves the reaction of 3-methylphenol with 1,4-butane sultone. The reaction proceeds under acidic conditions, where the sulfonic acid group is introduced to the butane chain, followed by the attachment of the 3-methylphenoxy group. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenoxy)butane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
4-(3-Methylphenoxy)butane-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into target molecules.
Biology: The compound can be used to study the effects of sulfonic acid derivatives on biological systems, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, leading to enzyme inhibition or protein modification. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenoxy)butane-1-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of a sulfonic acid group.
4-(3-Methylphenoxy)butane-1-sulfonate: The sulfonate salt form of the compound.
4-(3-Methylphenoxy)butane-1-sulfinate: A reduced form with a sulfinate group instead of a sulfonic acid group.
Uniqueness
4-(3-Methylphenoxy)butane-1-sulfonic acid is unique due to its specific combination of a 3-methylphenoxy group and a butane-1-sulfonic acid group. This structure imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
85163-65-1 |
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Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-(3-methylphenoxy)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3,(H,12,13,14) |
InChI Key |
SFUAPZCOIBOAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCS(=O)(=O)O |
Origin of Product |
United States |
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